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Compound Name: Salazodin

Cat. No.: B1219854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfasalazine (often referred to by its brand name Azulfidine, and potentially misspelled as

Salazodin) is a well-established disease-modifying antirheumatic drug (DMARD) utilized in the

treatment of inflammatory bowel disease and rheumatoid arthritis.[1][2] Its mechanism of

action, primarily centered on the inhibition of the nuclear factor kappa B (NF-κB) signaling

pathway, makes it an excellent positive control for in vitro and in vivo anti-inflammatory assays.

[3] By suppressing the production of key inflammatory mediators such as nitric oxide (NO),

prostaglandin E2 (PGE2), and various pro-inflammatory cytokines, Sulfasalazine provides a

reliable benchmark for the evaluation of novel anti-inflammatory compounds.[2][4]

Mechanism of Action
Sulfasalazine exerts its anti-inflammatory effects through multiple mechanisms, with the

inhibition of the NF-κB pathway being a cornerstone of its activity.[3] In the colon, gut bacteria

metabolize Sulfasalazine into its active components: sulfapyridine and 5-aminosalicylic acid (5-

ASA).[4] Sulfasalazine and its metabolites have been shown to directly inhibit IκB kinase (IKK),

the enzyme responsible for phosphorylating the inhibitory protein IκBα.[3] This inhibition

prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its

translocation to the nucleus. Consequently, the transcription of NF-κB-dependent pro-

inflammatory genes, including those for iNOS, COX-2, TNF-α, and various interleukins, is

suppressed.[3][4]
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Data Presentation
The following tables summarize the quantitative inhibitory effects of Sulfasalazine on various

inflammatory markers, making it a suitable positive control.

Table 1: Inhibition of Inflammatory Mediators by Sulfasalazine

Inflammator
y Mediator

Assay
System

Concentrati
on

% Inhibition IC50/EC50 Reference

Nitric Oxide

(NO)

LPS/IFN-γ-

stimulated

J774

macrophages

500 µM 42% - [4]

Prostaglandin

E2 (PGE2)

Ulcerative

colitis

mucosa

culture

Not Specified 34% - [5]

Interleukin-12

(IL-12 p40)

LPS/IFN-γ-

stimulated

J774

macrophages

- - ≈ 150 µM [4]

Interleukin-1

(IL-1)

LPS-

stimulated

RAW 264.7

macrophages

42 µg/mL
Significant

Reduction
- [2]

Interleukin-6

(IL-6)

LPS-

stimulated

RAW 264.7

macrophages

42 µg/mL
Significant

Reduction
- [2]

Tumor

Necrosis

Factor-α

(TNF-α)

LPS-

stimulated

RAW 264.7

macrophages

42 µg/mL
Significant

Reduction
- [2]
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Table 2: Effect of Sulfasalazine on NF-κB Dependent Transcription

Assay System Stimulus IC50 Reference

κB-dependent

transcription
Not Specified ≈ 0.625 mM [1]

Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Sulfasalazine.
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Caption: Sulfasalazine inhibits the NF-κB signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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